molecular formula C9H12N2O4 B2410190 ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine CAS No. 1156179-08-6

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine

Cat. No.: B2410190
CAS No.: 1156179-08-6
M. Wt: 212.205
InChI Key: VWGWKNUIRZQNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine: is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is attached to a glycine moiety through a carbamoyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine typically involves the coupling of furan derivatives with glycine. One common method involves the reaction of furan-2-carbaldehyde with methylamine to form the intermediate (furan-2-ylmethyl)methylamine. This intermediate is then reacted with glycine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine is used as a building block in organic synthesis

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound’s potential antimicrobial properties also make it a candidate for medicinal applications. Research is ongoing to explore its efficacy in treating bacterial infections and its potential as a drug lead compound .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties make it suitable for creating materials with specific characteristics.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.

    Tetrahydrofuran: A reduction product of furan derivatives.

Uniqueness: this compound is unique due to its combination of a furan ring and a glycine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential antimicrobial activity and versatility in chemical synthesis make it a valuable compound for various applications .

Properties

IUPAC Name

2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWKNUIRZQNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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